5-(Benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol
CAS No.:
Cat. No.: VC13578060
Molecular Formula: C15H14N2OS
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2OS |
|---|---|
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 3-methyl-6-phenylmethoxy-1H-benzimidazole-2-thione |
| Standard InChI | InChI=1S/C15H14N2OS/c1-17-14-8-7-12(9-13(14)16-15(17)19)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,19) |
| Standard InChI Key | QBMBDMLMVNRFCH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S |
| Canonical SMILES | CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=S |
Introduction
Structural and Chemical Characteristics
Physicochemical Properties
The compound’s solubility and stability are influenced by its substituents. The benzyloxy group increases hydrophobic interactions, rendering it sparingly soluble in aqueous media but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Its melting point and spectral data (IR, NMR) align with benzimidazole derivatives, with characteristic peaks for N-H (3400 cm), C=N (1671 cm), and aromatic C-H (3047 cm) .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 5-(benzyloxy)-1-methyl-1H-benzo[d]imidazole-2-thiol typically involves:
-
Cyclization of 1,2-diamines: Benzene-1,2-diamine reacts with carbon disulfide () under basic conditions to form the benzimidazole-2-thiol core .
-
Functionalization: Introduction of the benzyloxy group via nucleophilic aromatic substitution or Ullmann coupling. For example, alkylation with benzyl bromide in the presence of a base like potassium carbonate .
-
Methylation: The 1-position methyl group is added using methyl iodide or dimethyl sulfate .
A representative procedure from VulcanChem involves refluxing intermediates in acetone with triethylamine, followed by purification via column chromatography. Yields range from 52% to 85%, depending on reaction conditions .
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. For instance, Soukarieh et al. synthesized analogs by reacting epoxides with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol under microwave conditions at 180°C, achieving higher yields (70–90%) .
Biological and Therapeutic Applications
Antimicrobial Activity
The compound’s thiol and benzyloxy groups contribute to its efficacy against bacterial pathogens. In a study targeting Pseudomonas aeruginosa, derivatives inhibited the PqsR quorum-sensing system, reducing virulence factor production (e.g., pyocyanin) by 80% at submicromolar concentrations . Analogous structures also showed activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) of 2–8 µg/mL .
Enzyme Inhibition
Analytical Characterization
Spectroscopic Techniques
-
H NMR: Peaks at δ 12.5 ppm (NH), 7.7–6.7 ppm (aromatic protons), and 3.2 ppm (CH) confirm the structure .
-
IR Spectroscopy: Bands at 1671 cm (C=N) and 1588 cm (C=C) validate the benzimidazole core .
-
Mass Spectrometry: ESI-HRMS shows a molecular ion peak at m/z 270.4 [M+H] .
X-ray Crystallography
Crystal structures of related compounds (e.g., 2-(butylthio)-1H-benzimidazole) reveal a planar benzimidazole ring with sulfur atoms participating in hydrogen bonds, stabilizing the lattice .
Recent Advances and Future Directions
Hybrid Derivatives
Recent studies focus on hybridizing the benzimidazole core with pharmacophores like hydrazones and Schiff bases. For example, acyl hydrazone derivatives showed enhanced antitubercular activity (MIC 0.5 µg/mL) .
Drug Delivery Systems
Nanoparticle-encapsulated formulations are being explored to improve bioavailability. Liposomal delivery of a related compound increased in vivo efficacy by 40% in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume